Lydiamycin A -

Lydiamycin A

Catalog Number: EVT-1583826
CAS Number:
Molecular Formula: C31H49N7O9
Molecular Weight: 663.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lydiamycin A is a natural product found in Streptomyces lydicus with data available.
Overview

Lydiamycin A is a cyclic peptide antibiotic derived from the actinobacterium Streptomyces lydicus. It belongs to a class of compounds known for their potential therapeutic applications, particularly against mycobacterial infections. Despite its promising biological activity, the absolute configuration of Lydiamycin A has been a subject of ongoing investigation, with recent studies employing advanced analytical techniques to clarify its stereochemistry.

Source and Classification

Lydiamycin A was first isolated from Streptomyces lydicus in 2006 by Sattler et al. It is classified as a piperazic acid-containing cyclic peptide, characterized by a complex structure that includes multiple functional groups and a unique ring system. This compound has been noted for its activity against slow-growing mycobacteria, which are often resistant to conventional antibiotics .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lydiamycin A has been approached through various methods, including total synthesis and semi-synthesis. Two notable total syntheses have been reported:

  1. Total Synthesis by Xu and Ye (2010): This method focused on constructing the complex cyclic structure using standard coupling conditions. The synthesis aimed to establish the correct stereochemistry of the compound .
  2. Stereochemical Assignment: Recent studies have utilized advanced techniques such as Marfey's method, chemical derivatization, and quantum-mechanics-based computational analysis to determine the absolute configuration of Lydiamycin A .

These synthetic approaches are critical for producing analogs that may enhance the compound's efficacy against drug-resistant strains of mycobacteria.

Molecular Structure Analysis

Structure and Data

Lydiamycin A has a molecular formula of C31H49N7O9C_{31}H_{49}N_{7}O_{9} and a molecular weight of approximately 663.8g/mol663.8\,g/mol. The IUPAC name is:

2[2[3[[(3S,6R,9S,13R)3methyl6(2methylpropyl)2,5,8,12tetraoxo11oxa1,4,7,17tetrazabicyclo[11.4.0]heptadecan9yl]carbamoyl]4,5dihydro3Hpyridazin2yl]2oxoethyl]heptanoic acid2-[2-[3-[[(3S,6R,9S,13R)-3-methyl-6-(2-methylpropyl)-2,5,8,12-tetraoxo-11-oxa-1,4,7,17-tetrazabicyclo[11.4.0]heptadecan-9-yl]carbamoyl]-4,5-dihydro-3H-pyridazin-2-yl]-2-oxoethyl]heptanoic\text{ acid}

The structural complexity includes a thirteen-membered cyclodepsipeptide ring system that contributes to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Lydiamycin A undergoes various chemical reactions typical of cyclic peptides. Notably, it can participate in hydrolysis and other modifications that may alter its biological activity. The detailed reaction mechanisms have not been extensively documented but are essential for understanding how modifications can enhance its therapeutic properties.

Mechanism of Action

Process and Data

The mechanism of action of Lydiamycin A involves inhibiting the growth of mycobacteria by targeting specific cellular processes. Although detailed molecular targets have not been fully elucidated, it is suggested that Lydiamycin A disrupts protein synthesis or cell wall integrity in mycobacterial species. Its weak antituberculosis activity indicates a novel mode of action compared to existing antibiotics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lydiamycin A exhibits several key physical and chemical properties:

  • Solubility: Soluble in organic solvents; specific solubility data may vary based on conditions.
  • Stability: Stability under various pH conditions is essential for its application in pharmaceutical formulations.
  • Melting Point: Specific melting point data are not widely reported but are critical for characterization.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm these properties during structural elucidation .

Applications

Scientific Uses

Lydiamycin A holds potential applications in medicinal chemistry due to its antibacterial properties against mycobacteria. Research efforts are focused on:

  • Developing Analogues: Synthesizing derivatives to improve potency against drug-resistant strains.
  • Investigating Mechanisms: Further studies aimed at understanding its mechanism could lead to novel therapeutic strategies for treating tuberculosis and related infections.
  • Natural Product Research: As a natural product, it serves as a model compound for exploring new antibiotics derived from microbial sources .
Introduction to Lydiamycin A: Discovery and Significance in Natural Product Research

Isolation and Initial Characterization from Streptomyces spp.

Lydiamycin A was first isolated from Streptomyces species, identified as a macrocyclic pentapeptide featuring a rare piperazic acid moiety and a lipophilic side chain. Initial structural characterization using NMR and mass spectrometry suggested a molecular formula of C₃₄H₅₃N₅O₇ (observed [M + H]⁺ m/z 664.3665), with reported antibacterial activity against mycobacteria [1] [4]. The compound’s cyclic depsipeptide scaffold included non-proteinogenic amino acids, complicating full stereochemical assignment. Early studies misassigned the configuration of the 2-pentyl-succinyl chemophore, later corrected through advanced analytical techniques [4].

Genomic analysis revealed that lydiamycin A production is directed by a nonribosomal peptide synthetase (NRPS) biosynthetic gene cluster (BGC). In Streptomyces, this BGC spans ~20 kb and encodes adenylation domains specific for piperazate biosynthesis, tailoring enzymes, and transport proteins [1] [4]. Notably, the cluster lacks genes for N-hydroxylation, explaining the absence of a hydroxamate group in lydiamycin A compared to related metalloproteinase inhibitors like actinonin [1].

Table 1: Key Genes in the Lydiamycin A BGC

GeneFunctionDomain/Features
lydDPiperazate synthesisKtzI-like ornithine oxygenase
lydKAdenylation domainActivates piperazic acid
lydMCrotonyl-CoA carboxylase-reductase (CCR)Generates ethylmalonyl-CoA extender unit
lydPHexylmalonyl-CoA epimeraseChemophore tailoring
lydI/NHexylmalonyl-CoA mutaseChemophore formation

Reinvestigation of lydiamycin A’s stereochemistry using the advanced Marfey’s method and quantum-mechanics-based computational analysis led to structural revision, establishing the complete configuration as (3S,4S)-piperazate, D-allo-threonine, L-N-methylalanine, L-N-methylglutamine, and (2R)-2-pentylsuccinic acid [4]. This revision resolved discrepancies between natural and synthetic products and underscored the role of genomic data in guiding structural refinement [1] [4].

Historical Context of Piperazic Acid-Bearing Cyclodepsipeptides

Piperazic acid (Piz), a non-proteinogenic amino acid containing a hydrazine N–N bond, confers conformational constraint essential for the bioactivity of nonribosomal peptides. Its biosynthesis involves two key enzymes: KtzI (ornithine N-hydroxylase) and KtzT (piperazate synthase), which convert L-ornithine to Piz via N⁵-hydroxyornithine [2]. Piperazate-containing compounds like kutznerides and aurantimycins emerged in the 1990s–2000s, but lydiamycin A’s discovery in 2009 expanded this family with its unique anti-mycobacterial activity [4].

Genome mining using ktzT as a genetic probe has accelerated the discovery of Piz-bearing compounds. For example:

  • The dpn BGC in Streptomyces sp. CS113 (isolated from leaf-cutting ants) was linked to diperamycin biosynthesis through ktzT homology [2].
  • In Rhodococcus fascians, the lyd BGC’s synteny with actinonin/matlystatin clusters enabled the prediction of a 2-pentyl-succinyl chemophore in lydiamycin A [1].

Table 2: Milestones in Piperazic Acid-Containing Compound Research

YearDiscoverySignificance
1996Kutzneride isolationFirst Piz-bearing antifungal peptides
2012KtzI/T characterizationElucidation of Piz biosynthesis pathway
2020Lydiamycin A structural revisionCorrected stereochemistry via BGC-informed analysis
2024dpn BGC identificationDemonstrated ktzT-guided discovery in ant-associated Streptomyces
2025lyd BGC in R. fasciansRevealed ecological role in plant-pathogen interactions

The evolutionary conservation of Piz BGCs across Actinobacteria suggests selective pressure for rigidity in peptide backbones, enhancing target specificity. Lydiamycin A exemplifies how Piz restricts molecular flexibility to optimize metalloproteinase inhibition [1] [2].

Pharmacological Potential and Novelty of Mechanism of Action

Lydiamycin A inhibits peptide deformylase (PDF), a metalloenzyme essential for bacterial protein maturation. PDF removes the N-formyl group from nascent polypeptides, and lydiamycin A’s 2-pentyl-succinyl moiety acts as a structural mimic of N-formylmethionine, chelating the active-site metal ion (likely Zn²⁺) [1]. This mechanism parallels clinically investigated PDF inhibitors like GSK1322322 but differs through its macrocyclic constraint, which enhances target affinity [1].

Self-resistance in the producer strain involves a cluster-situated PDF homolog (lydR), which remains functional despite lydiamycin A exposure. This represents a rare immunity strategy where resistant enzyme isoforms protect against pathway products [1]. In R. fascians, lydiamycin A enhances fitness during plant colonization by suppressing competing bacteria. In planta competition assays showed wild-type strains outcompeted Δlyd mutants by 100-fold, confirming ecological significance [1].

Table 3: Mechanism of Action and Bioactivity of Lydiamycin A

TargetInhibition ModeBiological Activity
Peptide deformylase (PDF)Metal chelation via 2-pentyl-succinyl groupAntibacterial (MIC: 2–8 μg/mL vs. mycobacteria)
Bacterial ribosomeUndefined (secondary target)Moderate growth inhibition of Gram-positive bacteria
Plant microbiotaDisruption of protein synthesis in competitorsEnhanced host colonization by R. fascians

Antimycobacterial activity remains lydiamycin A’s most promising pharmacological attribute, though potency is modest (MIC 8 μg/mL against Mycobacterium tuberculosis). Hybrid analogs combining its chemophore with synthetic PDF inhibitors could yield enhanced derivatives [4].

Properties

Product Name

Lydiamycin A

IUPAC Name

2-[2-[3-[[(3S,6R,9S,13R)-3-methyl-6-(2-methylpropyl)-2,5,8,12-tetraoxo-11-oxa-1,4,7,17-tetrazabicyclo[11.4.0]heptadecan-9-yl]carbamoyl]-4,5-dihydro-3H-pyridazin-2-yl]-2-oxoethyl]heptanoic acid

Molecular Formula

C31H49N7O9

Molecular Weight

663.8 g/mol

InChI

InChI=1S/C31H49N7O9/c1-5-6-7-10-20(30(44)45)16-25(39)37-23(11-8-13-32-37)28(42)36-22-17-47-31(46)24-12-9-14-33-38(24)29(43)19(4)34-26(40)21(15-18(2)3)35-27(22)41/h13,18-24,33H,5-12,14-17H2,1-4H3,(H,34,40)(H,35,41)(H,36,42)(H,44,45)/t19-,20?,21+,22-,23?,24+/m0/s1

InChI Key

YYIFRWLBTUAIOT-CNIKCXRFSA-N

Synonyms

lydiamycin A

Canonical SMILES

CCCCCC(CC(=O)N1C(CCC=N1)C(=O)NC2COC(=O)C3CCCNN3C(=O)C(NC(=O)C(NC2=O)CC(C)C)C)C(=O)O

Isomeric SMILES

CCCCCC(CC(=O)N1C(CCC=N1)C(=O)N[C@H]2COC(=O)[C@H]3CCCNN3C(=O)[C@@H](NC(=O)[C@H](NC2=O)CC(C)C)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.